molecular formula C7H6BrN3 B1532198 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine CAS No. 1159981-96-0

3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine

Cat. No. B1532198
M. Wt: 212.05 g/mol
InChI Key: RIBJTPXNCVTKSE-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine is a chemical compound with the CAS Number: 1159981-96-0 . It has a molecular weight of 212.05 and its IUPAC name is 3-bromo-2-methylpyrazolo[1,5-A]pyrimidine .


Molecular Structure Analysis

The InChI code for 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine is 1S/C7H6BrN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h2-4H,1H3 . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Physical And Chemical Properties Analysis

3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

1. Fluorescent Molecules for Studying Intracellular Processes

  • Application : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Method : The PPs are synthesized using a simpler and greener methodology compared to those of BODIPYS. The photophysical properties of PPs are tunable, with electron-donating groups (EDGs) at position 7 on the fused ring improving both the absorption and emission behaviors .
  • Results : The PPs bearing simple aryl groups allow good solid-state emission intensities. The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

2. Anti-proliferative Agents

  • Application : Pyrazolo[3,4-d]pyrimidines, a related class of compounds, have been screened for anti-proliferative activity against selected cancer cell lines .
  • Results : Among the most potent anti-proliferative screened compounds against the three selected cancer cell lines, one compound was selected for cell cycle analysis using flow cytometry assay against HCT cells .

3. DPP-IV Inhibitors

  • Application : 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid, a related compound, is used in the preparation of DPP-IV inhibitors . DPP-IV inhibitors are a class of drugs that are used to treat Type 2 diabetes .

4. Anti-proliferative Agents

  • Application : Pyrazolo[3,4-d]pyrimidines, a related class of compounds, have been screened for anti-proliferative activity against selected cancer cell lines .
  • Results : Among the most potent anti-proliferative screened compounds against the three selected cancer cell lines, one compound was selected for cell cycle analysis using flow cytometry assay against HCT cells .

5. Solid-State Emitters

  • Application : Pyrazolo[1,5-a]pyrimidines (PPs) bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl2Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QYSS = 0.18 to 0.63) in these compounds and thus, solid-state emitters can be designed by proper structural selection .
  • Method : The PPs are synthesized using a simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and their tunable photophysical properties .
  • Results : The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

6. Fluorogenic Heterocyclic Compounds

  • Application : Fluorogenic heterocyclic compounds display advantages over hydrocarbon-based fluorophores such as (i) synthetic access methodologies that allow structural diversity, (ii) heteroatoms (B, N, O or S) that make them potential chelating agents for ions, and (iii) better solubility in green solvents .
  • Results : Various fluorescent derivatives have been applied in diverse fields, and include coumarins, pyrazoles, perylene bisimides, boron dipyrromethene difluoride (BODIPY), cyanines, and rhodamines .

Safety And Hazards

The safety information for 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The future directions for 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine could involve further exploration of its optical applications and its potential as an inhibitor .

properties

IUPAC Name

3-bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBJTPXNCVTKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=NC2=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine

CAS RN

1159981-96-0
Record name 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EM Mukhin, KV Savateev, EK Voinkov… - Russian Chemical …, 2023 - Springer
Various approaches to the synthesis of 3-halopyrazolo[1,5-a]pyrimidines were studied. It is shown that the most effective strategy consists in the construction of the azoloazine core …
Number of citations: 0 link.springer.com
MAP Martins, E Scapin, CP Frizzo, PS Vargas… - 2006 - osti.gov
Subject: 37 INORGANIC, ORGANIC, PHYSICAL AND ANALYTICAL CHEMISTRY; ACETIC ACID; ALKOXY RADICALS; BROMINATION; BROMINE; CARBON 13; CHEMICAL …
Number of citations: 2 www.osti.gov
TMA Elmaati - Acta Chim. Slov, 2002 - researchgate.net
Some novel pyrazolo [1, 5-a] pyrimidines 5a, e, 1, 2, 4-triazolo [1, 5-a] pyrimidine 10 and benzo [4, 5] imidazo [1, 2-a] pyrimidine 15 could be synthesized by reacting 3-dimethylamino-2-(…
Number of citations: 2 www.researchgate.net

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